7-Epi-Isogarcinol
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Overview
Description
7-Epi-Isogarcinol is a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from various Garcinia species. This compound exhibits moderate antiproliferative activity by blocking the STAT3 signaling pathway, thereby inducing apoptosis and inhibiting cell migration
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Epi-Isogarcinol can be synthesized from garcinol by treatment with diluted hydrochloric acid in toluene at room temperature . This method involves the isomerization of garcinol to form this compound.
Industrial Production Methods: The process involves the extraction of garcinol using methanol, followed by chromatographic purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: 7-Epi-Isogarcinol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
7-Epi-Isogarcinol has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used to study the STAT3 signaling pathway and its role in cell proliferation and apoptosis.
Medicine: Its antiproliferative properties make it a potential candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Epi-Isogarcinol involves the inhibition of the STAT3 signaling pathway. By blocking this pathway, the compound induces apoptosis and inhibits cell migration . The molecular targets include STAT3 and other related proteins involved in cell signaling and proliferation.
Comparison with Similar Compounds
Garcinol: A closely related compound that can be converted to 7-Epi-Isogarcinol through isomerization.
Isoxanthochymol: Another polycyclic polyprenylated acylphloroglucinol with similar biological activities.
Cycloxanthochymol: A structurally related compound with comparable properties.
Uniqueness: this compound is unique due to its specific inhibition of the STAT3 signaling pathway, which distinguishes it from other similar compounds. Its moderate antiproliferative activity and ability to induce apoptosis make it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C38H50O6 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 |
InChI Key |
KXTNVBQRLRYVCO-PFACJMQPSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
Origin of Product |
United States |
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